DL-Proline-2-d1

描述

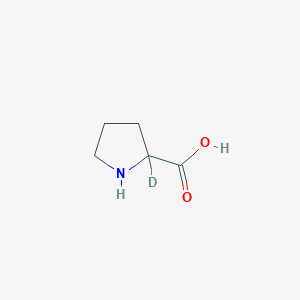

Structure

3D Structure

属性

IUPAC Name |

2-deuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Dl Proline 2 D1 in Nuclear Magnetic Resonance Nmr Spectroscopy

Elucidation of Protein Structure and Dynamics

The introduction of deuterium (B1214612) at the 2-position of proline helps to overcome challenges in the NMR spectroscopy of large and complex biomolecules. nih.gov

In large proteins, the signals in proton NMR spectra often overlap, making detailed analysis difficult. ethz.ch Replacing a proton with a deuteron (B1233211) at proline's Cα position removes the corresponding ¹Hα signal, simplifying crowded areas of the spectrum and improving resolution. nih.govoup.com This reduction in proton signals helps in the clear identification of other important resonances. Deuteration can also slow the transverse relaxation (T2) of nearby protons, leading to sharper signals and better sensitivity. nih.govpeakproteins.com This is especially useful for studying large proteins and their complexes, which would otherwise have broad, difficult-to-interpret signals. peakproteins.com

| Benefit of Deuteration | Description |

| Improved Spectral Resolution | Reduces signal overlap by removing specific proton signals. nih.govoup.com |

| Enhanced Sensitivity | Leads to narrower linewidths and stronger signals for remaining protons. nih.govpeakproteins.com |

| Facilitates Assignment | Simplification of spectra allows for more confident and accurate resonance assignments. |

The deuterium label in DL-Proline-2-d1 acts as a specific probe for studying the dynamics of the protein backbone at proline residues. acs.org Deuterium (²H) NMR relaxation measurements provide quantitative data on the movement of the Cα-D bond. acs.org By analyzing relaxation times (T1 and T2) and the heteronuclear Overhauser effect, researchers can describe the extent and timing of backbone motions. acs.org This information is key to understanding a protein's flexibility and function. While the label is on the backbone, it can also provide indirect information about the dynamics of the surrounding side chains.

| Dynamic Parameter | Information Gained |

| T1 Relaxation | Information on fast (picosecond to nanosecond) motions. d-nb.info |

| T2 Relaxation | Sensitive to slower (microsecond to millisecond) conformational exchanges. d-nb.info |

| Heteronuclear NOE | Provides insight into the amplitude of fast internal motions. d-nb.info |

The peptide bond before a proline residue can be in either a cis or trans form. The conversion between these two states is often a slow step in protein folding and can be crucial for protein function. mdpi.comnih.gov NMR spectroscopy is a primary method for studying this isomerization. researchgate.netmdpi.comimrpress.com The distinct chemical shifts of proline's Cβ and Cγ atoms in the cis and trans states allow for the measurement of each form's population. d-nb.info Using this compound simplifies this analysis by removing the interaction between Hα and Hβ protons, leading to cleaner spectra and more precise measurements of the exchange rates and thermodynamic properties of the isomerization. copernicus.orgresearchgate.net

Analysis of Protein Backbone and Side-Chain Dynamics via Deuterium Labeling

Hydrogen-Deuterium Exchange (HDX) NMR for Conformational Studies

Hydrogen-deuterium exchange (HDX) combined with NMR is a powerful technique for examining protein structure and dynamics in solution. nih.govglennmasson.com While HDX usually tracks the exchange of amide protons with deuterium from the solvent, using pre-labeled this compound provides a way to investigate specific structural details. chemeurope.com

Changes in a protein's shape, such as during folding, unfolding, or when binding to another molecule, can alter the environment around the proline Cα position. rapidnovor.comacib.at These changes can be tracked by observing the deuterium NMR signal or its impact on the ¹H NMR spectrum. For example, when a ligand binds, a proline at the binding site may become more protected from the solvent, slowing the back-exchange of the C2-deuteron. acs.org Conversely, protein unfolding exposes buried residues to the solvent, which would speed up the exchange. longdom.org Thus, this compound can be used as a site-specific marker to report on conformational changes that are fundamental to protein function. nih.govacib.at

Advanced NMR Experiments Utilizing Site-Specific Deuteration

Measurement of Transverse Relaxation Rates (R2)

Transverse relaxation, characterized by the rate constant R2 (the inverse of the relaxation time T2), describes the decay of magnetization in the plane perpendicular to the main magnetic field. imaios.comucl.ac.uk The R2 rate is highly sensitive to molecular motions occurring on slow (microsecond to millisecond) timescales, such as conformational exchange between different states. nih.gov In large proteins, fast transverse relaxation is a major cause of signal broadening and loss of sensitivity. unl.pt

The incorporation of this compound offers a strategic advantage for measuring R2 relaxation rates to probe backbone dynamics. Proline residues lack an amide proton, which makes them invisible in the standard and highly sensitive ¹H-¹⁵N HSQC experiments typically used to study protein backbones. researchgate.netcopernicus.org Therefore, information about proline's backbone dynamics must often be inferred indirectly or through more complex ¹³C-detected experiments. acs.org

By placing a deuteron at the Cα position of proline, several benefits for R2 measurements are realized:

Simplification of Relaxation Mechanisms: The R2 relaxation rate of the Cα carbon is significantly influenced by the strong one-bond dipolar coupling to its attached proton. Replacing the ¹Hα with a ²Hα eliminates this major relaxation contribution. This simplifies the analysis of the Cα R2 rate, making it a more direct probe of other motional contributions, such as chemical shift anisotropy (CSA) and dynamics of the protein backbone.

Probing Proline Dynamics: While the proline Cα-deuteron itself can be studied, its effect on neighboring residues is also informative. The removal of the proline ¹Hα proton can subtly affect the relaxation properties of nearby nuclei, providing a differential view of the local dynamic environment. The relaxation rates of the proline Dα site itself can be measured in specialized experiments, often through correlation with the amide signals of the subsequent residue in the amino acid sequence. nih.gov

Reduced Linewidths in Larger Systems: For larger proteins, the primary cause of broad NMR signals (large R2 values) is the extensive network of ¹H-¹H dipolar interactions. Perdeuteration, or the extensive replacement of protons with deuterons, is a common strategy to combat this. unl.pt While incorporating a single this compound is not equivalent to full deuteration, it applies this principle to a specific, critical location. It reduces the local proton density, which can contribute to sharper lines and improved spectral quality, especially in proline-rich regions which can be challenging to study. copernicus.org

The measurement of R2 is typically performed using a Carr-Purcell-Meiboom-Gill (CPMG) or a Hahn-echo pulse sequence, where the decay of signal intensity is monitored over a variable relaxation delay. Comparing the R2 values of a protein containing protonated proline with one containing this compound allows for the dissection of the dipolar contributions to relaxation, thereby isolating dynamic effects.

Characterization of Spin Relaxation Properties

Spin relaxation properties, including the longitudinal (R1) and transverse (R2) relaxation rates, as well as the heteronuclear Overhauser effect (NOE), are the primary source of information on molecular dynamics at atomic resolution from NMR. researchgate.netacs.org These parameters provide quantitative insights into the amplitude and timescales of bond vector motions, ranging from fast local vibrations (picoseconds to nanoseconds) to slower conformational changes (microseconds to milliseconds). rsc.orgnih.gov

The introduction of a deuteron at the proline Cα position provides a unique spin probe for characterizing backbone dynamics. nih.gov The relaxation of a spin-1 nucleus like deuterium is dominated by its interaction with the local electric field gradient, a mechanism known as quadrupolar relaxation. The rate of this relaxation is proportional to the square of the quadrupolar coupling constant (a measure of the interaction strength) and a spectral density function that depends on the motional frequencies. nih.gov

Key aspects of characterizing spin relaxation properties using this compound include:

Direct Measurement of Backbone Order: Deuterium spin relaxation experiments can be designed to measure the relaxation rates of the Dα nucleus. nih.gov From these rates, it is possible to derive the squared generalized order parameter, S². This parameter quantifies the spatial restriction of the Cα-D bond vector, with a value of 1 indicating a completely rigid bond and a value of 0 representing unrestricted isotropic motion. This provides a precise measure of the amplitude of fast internal motions of the protein backbone at the proline residue. nih.govresearchgate.net

Accessing Different Timescales of Motion: A suite of deuterium relaxation experiments can measure different relaxation rates (such as R1, R2, and cross-relaxation terms), which are sensitive to motions on different timescales. This allows for a more complete characterization of the spectral density function and thus a more detailed picture of the underlying molecular dynamics. researchgate.netbiorxiv.org

Studying Intrinsically Disordered Regions: Proline is frequently found in intrinsically disordered proteins (IDPs) and proline-rich motifs (PRMs) that are critical for cellular signaling. nih.govcopernicus.org These regions are highly flexible and challenging to characterize structurally. Because proline lacks an amide proton and its sidechain is cyclic, it imposes unique conformational constraints and dynamics. chemrxiv.org Using this compound allows for a direct probe of the backbone flexibility at these proline sites, which is essential for understanding how these disordered regions function.

The following table illustrates the expected impact of Cα deuteration on the transverse relaxation rates (R2) of the Cα nucleus itself and an adjacent residue's backbone amide ¹⁵N. The values are representative examples based on established principles of spin relaxation to show the effect of removing a strong dipolar relaxation pathway.

| Residue / Nucleus | Labeling Scheme | Representative R2 (s⁻¹) | Primary R2 Contribution Removed by Deuteration |

| Proline (i) / ¹³Cα | Protonated at Cα | 25.0 | N/A (Baseline) |

| Proline (i) / ¹³Cα | This compound | 12.0 | ¹Hα-¹³Cα Dipolar Interaction |

| Alanine (i+1) / ¹⁵N | Preceded by Protonated Proline | 15.0 | N/A (Baseline) |

| Alanine (i+1) / ¹⁵N | Preceded by This compound | 13.5 | Inter-residue ¹Hα(i)-¹⁵N(i+1) Dipolar Interaction |

Utilization of Dl Proline 2 D1 in Mass Spectrometry Ms Based Research

Quantitative Proteomics and Metabolomics Applications

The application of stable isotopes in quantitative proteomics and metabolomics has revolutionized the ability to measure dynamic changes in protein and metabolite levels. DL-Proline-2-d1, as a deuterated analog of proline, is instrumental in these approaches.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. thermofisher.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. thermofisher.com One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as this compound. thermofisher.com

Over several cell doublings, the "heavy" amino acid is incorporated into all newly synthesized proteins. uni-muenchen.de After experimental treatment, the protein lysates from both cell populations are combined, and the proteins are digested into peptides. thermofisher.com These peptide mixtures are then analyzed by mass spectrometry. thermofisher.com Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. thermofisher.com The ratio of the peak intensities of the "heavy" to "light" peptide pairs provides a precise measure of the relative abundance of the corresponding protein between the two samples. thermofisher.com

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, proline can also be utilized. thermofisher.com A known issue in some SILAC experiments is the metabolic conversion of heavy arginine to heavy proline, which can complicate data analysis. thermofisher.comacs.org Supplementing the SILAC medium with unlabeled proline can help prevent this conversion. thermofisher.comuni-muenchen.de The use of various isotopically labeled amino acids, including deuterated forms like this compound, offers flexibility in designing multiplexed experiments to analyze multiple conditions simultaneously. thermofisher.com

Relative Quantification of Proteins and Peptides Using Deuterated Standards

This compound can be used as a deuterated internal standard for the relative quantification of proteins and peptides. medchemexpress.com In this approach, a known amount of the deuterated standard is spiked into a biological sample. The endogenous, unlabeled proline-containing peptides and the deuterated standard are then analyzed by MS. The ratio of the signal from the endogenous peptide to the deuterated standard allows for the determination of the relative abundance of the peptide in different samples.

This method is particularly useful for comparing protein levels across multiple samples in a larger study. The use of a deuterated standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and reproducible quantification.

| Application | Description | Key Advantage |

| SILAC | Cells are metabolically labeled with "heavy" or "light" amino acids to differentiate protein populations. | High accuracy in relative protein quantification due to co-processing of samples. thermofisher.com |

| Deuterated Internal Standard | A known amount of this compound is added to samples to normalize for experimental variability. | Improves precision and reproducibility of relative quantification across multiple samples. |

Analysis of Protein Turnover and Degradation Rates

Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular homeostasis. nih.gov Stable isotope labeling, including the use of deuterated amino acids like this compound, is a key technique for measuring protein turnover rates. liverpool.ac.uk

In a typical pulse-chase experiment, cells are first grown in a medium containing a labeled amino acid, such as this compound, to label the entire proteome. liverpool.ac.uk The cells are then transferred to a medium containing the unlabeled version of the amino acid. liverpool.ac.uk Over time, the labeled proteins are degraded and replaced by newly synthesized, unlabeled proteins. liverpool.ac.uk By monitoring the rate of disappearance of the labeled peptides using mass spectrometry, the degradation rate, or half-life, of individual proteins can be determined. liverpool.ac.uk This approach has been successfully used to measure the turnover rates of a wide range of proteins, revealing that different proteins can have vastly different degradation rates. liverpool.ac.uk

Metabolite Identification and Annotation via Stable Isotope Tracing

Stable isotope tracing is a powerful technique for mapping metabolic pathways and identifying unknown metabolites. By introducing a labeled precursor, such as this compound, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.

Mass Isotopomer Distribution (MID) Analysis for Pathway Elucidation

When a stable isotope-labeled substrate is metabolized, the resulting products will exist as a mixture of different isotopomers, each with a different number of labeled atoms. The relative abundance of these isotopomers is known as the Mass Isotopomer Distribution (MID).

By analyzing the MIDs of various metabolites using mass spectrometry, it is possible to deduce the metabolic pathways through which the labeled substrate was converted. For instance, if this compound is metabolized, the deuterium (B1214612) label may be transferred to other molecules. The specific pattern of deuterium incorporation in these downstream metabolites provides valuable information about the enzymatic reactions and pathways involved. This approach is instrumental in elucidating complex metabolic networks.

Strategies for Untargeted Detection of Labeled Metabolites

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample. upf.edu The use of stable isotope labeling in untargeted studies can greatly aid in the identification and annotation of unknown metabolites. lcms.cz

When analyzing a sample that has been exposed to a labeled compound like this compound, researchers can specifically look for mass spectral peaks that show the characteristic isotopic signature of the label. For example, a metabolite that has incorporated the deuterium from this compound will appear as a pair of peaks separated by the mass difference between deuterium and hydrogen.

This "isotope pattern" serves as a filter to distinguish labeled metabolites from the vast number of unlabeled compounds in the sample. By focusing on these labeled species, it becomes easier to identify novel metabolites that are part of the metabolic network connected to the initial labeled substrate. This strategy significantly enhances the power of untargeted metabolomics for discovering new metabolic pathways and biomarkers. lcms.cz

| Technique | Description | Research Goal |

| Mass Isotopomer Distribution (MID) Analysis | Measures the relative abundance of different isotopomers of a metabolite. | To elucidate the flow of atoms through metabolic pathways. |

| Untargeted Detection of Labeled Metabolites | Identifies all metabolites that have incorporated a stable isotope label. | To discover new metabolites and metabolic pathways connected to a specific substrate. lcms.cz |

Isotopic Labeling for Racemization Studies in Biological Samples

The study of racemization in biological samples is essential for understanding protein degradation, aging processes, and the impact of food processing. nih.govresearchgate.net this compound is instrumental in these investigations, acting as an internal standard to accurately trace and quantify the extent of racemization.

Hydrolysis in Deuterated Acids for Enantiomeric Ratio Determination

A significant challenge in determining the native D-amino acid content of proteins is the racemization that can occur during the necessary acid hydrolysis step of sample preparation. nih.gov To address this, a widely adopted method involves hydrolyzing the protein sample in a deuterated acid, such as deuterium chloride (DCl) in deuterium oxide (D₂O). nih.govresearchgate.net

During this process, if an amino acid residue undergoes racemization, the hydrogen atom at its α-carbon is exchanged for a deuterium atom from the solvent. nih.gov This results in a +1 Da mass increase in the racemized amino acid, allowing it to be distinguished from the D-amino acids that were originally present in the protein. nih.gov By using this compound as an internal standard, researchers can correct for any analytical variability and accurately determine the initial enantiomeric ratio of proline and other amino acids in the sample. uniroma1.itsigmaaldrich.cn This technique is crucial for obtaining an unbiased measurement of the L- and D-amino acid composition. nih.gov

A study on the racemization of amino acids during acid hydrolysis demonstrated the effectiveness of this deuterium-exchange method. The results showed that by using deuterated acid, the artificially racemized amino acids become labeled and can be excluded from the analysis, leading to a more accurate quantification of the original D-amino acid content. nih.gov

Monitoring Process-Induced Racemization in Proteins

Food processing techniques, particularly those involving heat and alkaline conditions, can induce racemization in proteins, potentially affecting their nutritional value and safety. nih.gov Monitoring this process-induced racemization is therefore critical for quality control in the food and feed industries. nih.govresearchgate.net

This compound is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify the extent of such racemization. nih.gov By spiking the sample with a known amount of the deuterated standard, the L- and D-enantiomers of proline can be accurately measured. This allows for the precise determination of the D/L ratio, which serves as an indicator of the processing-induced changes to the protein.

Research has shown that this approach can be successfully applied to complex biological matrices. For instance, a validated LC-MS/MS method using deuterated acid hydrolysis was able to simultaneously determine the L- and D-amino acid composition in food and feed samples, providing a reliable way to assess protein quality loss due to racemization. nih.gov

Below is a table summarizing the application of this compound in racemization studies:

| Application Area | Technique | Role of this compound | Key Findings |

| Enantiomeric Ratio Determination | Hydrolysis in Deuterated Acid (DCl/D₂O) followed by LC-MS/MS | Internal Standard for accurate quantification. | Enables differentiation between native D-amino acids and those formed during sample preparation. nih.govresearchgate.net |

| Monitoring Process-Induced Racemization | LC-MS/MS | Internal Standard for quantifying L- and D-proline. | Allows for the precise measurement of the D/L amino acid ratio as an indicator of protein quality in processed foods. nih.gov |

Investigation of Metabolic Pathways and Fluxes with Dl Proline 2 D1

Tracing Proline Biosynthesis and Catabolism Pathways

Stable isotope tracing is a highly effective method for identifying and quantifying the contributions of different metabolic pathways to a specific metabolite pool. medchemexpress.com The use of DL-Proline-2-d1 allows for the detailed investigation of the interconversion of proline with its precursors and downstream products. creative-proteomics.com

Proline biosynthesis in many organisms, from bacteria to plants and animals, primarily proceeds from two precursors: glutamate (B1630785) and ornithine. nih.gov Both pathways converge at the intermediate ∆1-pyrroline-5-carboxylate (P5C), which is then reduced to proline. plos.orgfrontiersin.org

Glutamate Pathway : This is often the primary route for proline synthesis, especially in response to stress conditions. core.ac.ukresearchgate.net The process begins with the conversion of glutamate to γ-glutamyl phosphate (B84403), which is then reduced to glutamate-γ-semialdehyde (GSA). GSA spontaneously cyclizes to form P5C. frontiersin.orgresearchgate.net

Ornithine Pathway : Alternatively, ornithine can be converted to P5C by the enzyme ornithine aminotransferase (OAT). plos.orgresearchgate.net This pathway can be a significant source of proline, and its contribution can vary depending on the cell type and metabolic state. plos.org

Tracer experiments using labeled compounds are essential to disentangle these convergent pathways. nih.gov By supplying cells with this compound and analyzing the isotopic enrichment in the glutamate and ornithine pools, the direction and rate of interconversion can be determined. For instance, the appearance of the deuterium (B1214612) label in the glutamate pool after administering this compound would confirm the catabolic conversion of proline back to glutamate, a key step in its role as an energy and nitrogen source. frontiersin.orgresearchgate.net

Several key enzymes regulate the flow of metabolites in the proline cycle, and isotopic tracers like this compound are instrumental in studying their in-vivo activity.

Pyrroline-5-Carboxylate Synthase (P5CS) : This bifunctional enzyme catalyzes the rate-limiting step in the conversion of glutamate to P5C. core.ac.ukfrontiersin.org Its activity is a critical control point for proline biosynthesis. Studies have shown that upregulation of P5CS is linked to increased proline accumulation and is crucial for cancer cell proliferation. frontiersin.orgnih.gov

Pyrroline-5-Carboxylate Reductases (PYCRs) : These enzymes catalyze the final step of proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline. nih.govwikipedia.org Humans have three PYCR isoforms (PYCR1, PYCR2, and PYCR3), which exhibit different subcellular localizations and pathway preferences. plos.orgnih.gov Isotopic tracing studies have revealed that PYCR1 and PYCR2 are primarily involved in the glutamate-to-proline pathway, while PYCR3 (also known as PYCRL) is linked to the ornithine-to-proline route. plos.orguniprot.orguniprot.orggenecards.org

By tracking the incorporation and transformation of this compound, researchers can quantify the flux through these enzymatic steps under various conditions, providing insights into their regulation and contribution to cellular metabolism.

Proline metabolism is not an isolated pathway; it is deeply integrated with central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. uni-marburg.de Proline catabolism, the conversion of proline back to glutamate, can serve as an important source of fuel. The resulting glutamate can be converted to α-ketoglutarate, a key intermediate of the TCA cycle, thereby supporting energy production and biosynthesis. mdpi.com

Using this compound, the flux from proline into the TCA cycle can be quantified by measuring the deuterium enrichment in TCA cycle intermediates like α-ketoglutarate, fumarate, and malate. nih.gov This connection is vital for cellular bioenergetics, especially in cancer cells, where proline metabolism can support survival under nutrient-deprived conditions. nih.gov This tracer-based approach provides a dynamic view of how cells allocate metabolic resources between different pathways in response to environmental cues. researchgate.netuni-marburg.de

Role of Pyrroline-5-Carboxylate Synthase (P5CS) and Reductases (PYCRs)

Quantitative Metabolic Flux Analysis (MFA) Using Deuterium Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mtoz-biolabs.comcreative-proteomics.com When combined with stable isotope tracers like this compound, it becomes isotope-assisted MFA (iMFA), a rigorous method for mapping cellular metabolic activity. nih.gov

A typical iMFA experiment using this compound involves several key steps designed to measure the rate of deuterium incorporation into various metabolites over time. nih.govbiorxiv.org The goal is to reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant.

The experimental workflow is generally as follows:

Cell Culture and Labeling : Cells are cultured in a medium where standard proline is replaced with this compound. creative-proteomics.com

Time-Course Sampling : Samples of the cells are collected at multiple time points as they grow and metabolize the labeled tracer. nih.gov

Metabolite Extraction : The metabolic processes are rapidly halted (quenched), and intracellular metabolites are extracted.

Mass Spectrometry Analysis : The extracted metabolites are analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com This analysis measures the mass isotopologue distribution (MID), which is the relative abundance of each isotopologue (molecules differing only in their isotopic composition) for a given metabolite. nih.govnih.gov

The following table outlines a sample experimental design.

| Phase | Step | Description | Key Considerations |

|---|---|---|---|

| 1. Preparation | Cell Seeding | Plate cells (e.g., hepatocellular carcinoma cells) at a defined density to ensure they are in the exponential growth phase during the experiment. | Cell line selection should be relevant to the research question (e.g., PYCR1-overexpressing cancer cells). nih.gov |

| 2. Labeling | Media Switch | Replace standard growth medium with an identical medium containing this compound in place of unlabeled proline. | The concentration of the tracer must be sufficient for detection but not perturb the metabolic system. |

| 3. Sampling | Time-Point Collection | Harvest cell samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of label incorporation. biorxiv.org | Rapid quenching is critical to prevent metabolic changes during sample collection. |

| 4. Analysis | LC-MS/MS Analysis | Separate and identify metabolites from cell extracts and measure the mass distribution for proline and related metabolites (e.g., glutamate, P5C). | High-resolution mass spectrometry is required to accurately resolve labeled and unlabeled species. mdpi.com |

The experimental data, specifically the mass isotopologue distributions (MIDs), are not the final flux values. biorxiv.org These MIDs serve as inputs for computational models that calculate the intracellular fluxes. nih.govbiorxiv.org

The process involves:

Metabolic Network Reconstruction : A detailed map of the relevant biochemical reactions (e.g., proline metabolism and central carbon pathways) is constructed. plos.org

Flux Estimation : Using specialized software (e.g., INCA, Metran), the experimental MIDs are fitted to the network model. biorxiv.org The software adjusts the flux values of each reaction in the model until the predicted MIDs match the experimentally measured MIDs as closely as possible. nih.gov

Flux Map Generation : The output is a quantitative flux map, which provides a detailed snapshot of the cell's metabolic state, showing the rate at which metabolites are processed through each pathway. researchgate.net

The table below illustrates hypothetical results from an MFA study, showing how fluxes might change in response to a metabolic perturbation, such as inhibiting a key enzyme.

| Metabolic Reaction | Control Condition Flux (nmol/10^6 cells/hr) | Inhibitor Condition Flux (nmol/10^6 cells/hr) | Fold Change |

|---|---|---|---|

| Glutamate → P5C (via P5CS) | 15.2 | 16.1 | +1.06 |

| Ornithine → P5C (via OAT) | 3.5 | 8.9 | +2.54 |

| P5C → Proline (via PYCRs) | 18.7 | 25.0 | +1.34 |

| Proline → P5C (via PRODH) | 5.8 | 2.1 | -0.64 |

| α-Ketoglutarate → Glutamate | 22.4 | 18.5 | -0.17 |

This type of quantitative analysis, enabled by tracers like this compound, is indispensable for understanding complex metabolic regulation in health and disease, and for identifying potential targets for therapeutic intervention. nih.govmtoz-biolabs.com

Insights into Cellular Metabolic Reprogramming and Adaptation

The use of stable isotope tracers, such as this compound, provides a powerful method for gaining insights into the dynamic changes of cellular metabolism, known as metabolic reprogramming. This process is a hallmark of cellular adaptation to various stimuli, including nutrient availability, hypoxia, and oncogenic signaling. oncotarget.com Proline metabolism, in particular, has been identified as a critical axis in metabolic regulation and reprogramming, especially in the context of cancer. jianhaidulab.commdpi.com

Cancer cells frequently reprogram their metabolic pathways to support uncontrolled proliferation and survival. nih.gov Studies have revealed that the pathways of proline biosynthesis and degradation are significantly altered in various cancers. oncotarget.comjianhaidulab.com For instance, the oncogene MYC, a key driver of tumorigenesis, has been shown to increase the expression of enzymes in the proline biosynthesis pathway while repressing the primary enzyme of proline degradation, proline dehydrogenase/proline oxidase (PRODH/POX). oncotarget.com By using deuterium-labeled proline, researchers can trace the flux of proline through these interconnected pathways, quantifying how oncogenic signals redirect metabolic flow to favor biomass production and redox balance.

Cellular adaptation to low-oxygen environments (hypoxia) also involves significant metabolic reprogramming. Under hypoxic conditions, the electron transport chain (ETC) is inhibited, leading to a shift in cellular metabolism. Research has shown that under such conditions, the metabolic conversion of glutamate to proline, which is then secreted, becomes an advantageous pathway for cell survival. biorxiv.org This reprogramming helps manage the cellular redox state. biorxiv.org Tracing with this compound allows for the precise measurement of these adaptive metabolic shifts, revealing how cells maintain homeostasis and viability under stress.

Metabolomic studies in gliomas, a type of brain tumor, have found that the metabolism of proline and its connection to the urea (B33335) cycle are significantly altered and can serve as prognostic factors. mdpi.com The ability to track labeled proline provides a direct means to investigate these tumor-specific metabolic signatures, potentially identifying novel therapeutic targets. mdpi.comnih.gov For example, the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis, has been identified as a key upregulated gene in hepatocellular carcinoma (HCC) and a promoter of tumor growth. nih.gov

Table 1: Proline Metabolism in Cellular Reprogramming This table summarizes key findings on the role of proline metabolic pathways in cellular adaptation and disease, which can be investigated using isotopic tracers like this compound.

| Cellular Context | Key Pathway/Enzyme | Observed Reprogramming | Significance | Supporting Findings |

|---|---|---|---|---|

| Cancer (General) | Proline Biosynthesis (P5CS, PYCR1) | Upregulated by oncogenes (e.g., MYC). oncotarget.com | Supports proliferation, nucleotide synthesis, and redox balance. | MYC increases expression of P5CS and PYCR1. oncotarget.com |

| Cancer (General) | Proline Degradation (PRODH/POX) | Repressed by oncogenes (e.g., MYC). oncotarget.com | Avoidance of PRODH/POX-induced apoptosis and ROS production. | PRODH is a p53-induced tumor suppressor. oncotarget.com |

| Hepatocellular Carcinoma (HCC) | Proline Biosynthesis (PYCR1, ALDH18A1) | Expression is significantly increased. nih.gov | Promotes HCC cell proliferation and tumor growth. nih.gov | Knockdown of PYCR1 reduces tumor growth. nih.gov |

| Hypoxia / ETC Inhibition | Glutamate-to-Proline Conversion | Enhanced conversion and secretion of proline. biorxiv.org | Contributes to cell survival and redox homeostasis. biorxiv.org | Increased glutamine-derived proline in the medium under hypoxia. biorxiv.org |

| Malignant Gliomas | Arginine and Proline Metabolism | Significantly altered metabolite concentrations. mdpi.com | Differentiates between malignant and low-grade gliomas. mdpi.com | Proline concentration is a potential pre-diagnostic marker. mdpi.com |

Assessment of Deuterium Homeostasis and Fractionation in Biological Systems

Deuterium homeostasis refers to the regulation of the concentration of deuterium, a stable heavy isotope of hydrogen, within a biological system. Although naturally occurring, deuterium exhibits different physical and chemical properties compared to protium (B1232500) (¹H), which can impact biological processes. preprints.org Chemical reactions involving the breaking of bonds to deuterium are generally slower than those involving hydrogen, a phenomenon known as the kinetic isotope effect (KIE). preprints.orgcore.ac.uk Consequently, living systems exhibit mechanisms that manage and compartmentalize deuterium, a process that involves isotopic fractionation—the uneven distribution of isotopes between different molecules or cellular compartments. researchgate.netnih.gov

This fractionation occurs through various physical and chemical processes, including thermodynamic effects, kinetic effects, and quantum tunneling. researchgate.netnih.gov For example, enzymes that handle hydrogen atoms may show significantly different kinetics when encountering deuterium, with some enzymes exhibiting a remarkable ability to reject deuterium. preprints.org This leads to the depletion of deuterium in certain metabolic products and its enrichment in others. researchgate.netnih.gov It has been proposed that a key aspect of cellular metabolism is to maintain low deuterium levels in specific organelles, particularly in the mitochondria, where the accumulation of deuterons could impair the efficiency of ATP synthesis and increase the production of reactive oxygen species. preprints.org Nicotinamide adenine (B156593) dinucleotide (NAD) is thought to be a primary carrier of deuterium-depleted protons to the mitochondria. preprints.org

Mechanisms of Deuterium Incorporation into Amino Acids from D₂O

When biological systems are exposed to heavy water (D₂O), deuterium can be incorporated into various biomolecules, including amino acids. physiology.orgresearchgate.net This process is not random but occurs through specific, enzyme-catalyzed reactions of intermediary metabolism. physiology.org The primary mechanism for deuterium incorporation into the carbon-bound, non-labile positions of non-essential amino acids is through their de novo synthesis and subsequent metabolic reactions. researchgate.netbiorxiv.orgnih.gov

A key pathway for this incorporation is transamination. physiology.org During these reactions, an amino group is transferred from an amino acid to a keto-acid, a process that involves the temporary removal and subsequent re-addition of a proton at the α-carbon. When these reactions occur in a D₂O-enriched environment, there is a high probability that a deuteron (B1233211) (D⁺) will be added instead of a proton (H⁺), leading to a stably deuterated amino acid. physiology.org

Further evidence for specific enzymatic mechanisms comes from studies on individual enzymes. For example, research on glutamate racemase demonstrated the enzyme-catalyzed incorporation of a deuterium atom specifically at the C-2 position of glutamate when the reaction was carried out in D₂O. nih.gov This incorporation is consistent with a deprotonation/protonation mechanism at the active site, where the enzyme abstracts a proton from the substrate and the resulting intermediate is then protonated (or in this case, deuterated) by the solvent. nih.gov Similarly, enzymatic systems have been developed to leverage H/D exchange reactions to site-selectively introduce deuterium at the Cα and Cβ positions of various amino acids, highlighting the ability of enzymes to facilitate this isotopic exchange. wisc.edu Once synthesized, these deuterated amino acids are then incorporated into newly made proteins. researchgate.net

Differential Deuterium Enrichment in Specific Amino Acid Residues

A significant finding from D₂O labeling studies is that deuterium is not incorporated uniformly across all amino acids. biorxiv.orgbiorxiv.org Instead, there is a differential enrichment, where certain amino acid residues accumulate significantly more deuterium than others. The number of deuterium atoms incorporated per amino acid depends on its specific biosynthetic pathway and the number of C-H bonds that are subject to exchange with solvent protons during metabolism. biorxiv.orgnih.gov

In cell culture experiments using D₂O, the extent of deuterium enrichment for all 20 proteinogenic amino acids has been determined, revealing clear differences from values typically assumed in animal studies. biorxiv.orgnih.gov This differential labeling is crucial for accurately calculating protein turnover rates from mass spectrometry data. biorxiv.org

Most strikingly, anomalously high deuterium enrichment has been discovered in proline and its derivative, hydroxyproline (B1673980). biorxiv.org A study analyzing bone collagen from seals found that proline and hydroxyproline residues contained more than twice the deuterium content of seawater, corresponding to δ²H values up to +1500‰. biorxiv.org This level of enrichment is dramatically higher than that observed in any other amino acid from the same samples and cannot be explained by diet or the known de novo biosynthesis pathway from glutamate, which itself was not highly enriched. biorxiv.org This suggests that proline possesses a unique, intrinsic ability to trap and retain deuterium through a yet-to-be-fully-elucidated mechanism. preprints.orgbiorxiv.org This special property makes proline and its deuterated isotopologues like this compound particularly interesting for studying metabolic phenomena where isotopic fractionation is significant. preprints.org

Table 2: Experimentally Determined Deuterium Labeling Sites per Amino Acid in Cell Culture This table presents the average number of deuterium-accessible sites for each amino acid, as determined from D₂O labeling experiments in human cell lines. These values highlight the differential enrichment across residues. Data is compiled from machine learning models and experimental verification. biorxiv.orgnih.gov

| Amino Acid | 3-Letter Code | 1-Letter Code | Deuterium Labeling Sites (N) |

|---|---|---|---|

| Alanine | Ala | A | 3.53 |

| Arginine | Arg | R | 1.13 |

| Asparagine | Asn | N | 2.13 |

| Aspartic Acid | Asp | D | 2.13 |

| Cysteine | Cys | C | 0.81 |

| Glutamic Acid | Glu | E | 2.14 |

| Glutamine | Gln | Q | 2.14 |

| Glycine (B1666218) | Gly | G | 1.63 |

| Histidine | His | H | 0.38 |

| Isoleucine | Ile | I | 0.00 |

| Leucine | Leu | L | 0.00 |

| Lysine (B10760008) | Lys | K | 0.00 |

| Methionine | Met | M | 0.00 |

| Phenylalanine | Phe | F | 0.00 |

| Proline | Pro | P | 2.89 |

| Serine | Ser | S | 2.05 |

| Threonine | Thr | T | 0.00 |

| Tryptophan | Trp | W | 0.00 |

| Tyrosine | Tyr | Y | 1.70 |

| Valine | Val | V | 0.00 |

Mechanistic Enzymology and Kinetic Isotope Effect Kie Studies

Probing Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects

Deuterium KIE studies, utilizing substrates like DL-Proline-2-d1, are instrumental in unraveling complex enzymatic reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can deduce critical information about transition states and the sequence of chemical events.

The magnitude of the KIE can reveal which step in a multi-step enzymatic reaction is the slowest, or rate-limiting. uhcl.edu A significant KIE points to the cleavage of the C-D bond being part of the rate-determining step. unl.edu

This compound and related compounds are crucial for distinguishing between different mechanisms of hydrogen transfer, such as whether a proton and an electron are transferred together (concerted, as a hydride ion) or in separate steps (stepwise). nih.govscience.gov The combination of substrate and solvent isotope effects can differentiate these pathways. nih.gov

For L-proline dehydrogenase, the mechanism of proline oxidation was investigated by measuring the primary KIE in both H₂O and D₂O. nih.gov The primary KIE on V/Kpro decreased from 5.5 in H₂O to 3.4 in D₂O. nih.gov This decrease provides strong evidence for a stepwise mechanism where the proton and hydride transfers are uncoupled. nih.govnih.gov The proposed mechanism involves an initial deprotonation of the proline ring's nitrogen by a lysine (B10760008) residue, followed by the rate-limiting hydride transfer from the C5 position of proline to the FAD cofactor. nih.govplos.org In a concerted mechanism, the KIE would be expected to remain the same or increase in D₂O. acs.org Similarly, studies on D-amino acid oxidase with [2-D]D-alanine showed that primary and solvent KIEs were independent, supporting a concerted hydride transfer mechanism for that enzyme. d-nb.info

Kinetic isotope effects are not solely dependent on bond-breaking but are also influenced by the enzyme's structure and conformational dynamics. royalsocietypublishing.org The precise arrangement of the active site and the protein's flexibility can impact the transition state, which is reflected in the KIE values. acs.org

Studies on enzymes like dihydrofolate reductase (DHFR) and alcohol dehydrogenase have shown that protein motions are coupled to the hydride transfer step. royalsocietypublishing.orgnih.gov Mutations distant from the active site can alter the enzyme's flexibility, which in turn changes the temperature dependence of the KIE. nih.gov For instance, introducing a polyproline sequence into E. coli DHFR was shown to ablate microsecond-to-millisecond timescale dynamics and severely impair the hydride transfer step, demonstrating that these structural dynamics are essential for catalysis. nih.gov These findings suggest that an enzyme's conformational ensemble facilitates the reaction by allowing the enzyme to sample conformations that are "tunneling-ready," where the distance between the hydride donor and acceptor is optimal. acs.orgnih.gov The correlation between KIEs and enzyme dynamics highlights that catalysis is a holistic process involving both the chemical transformation and the supporting protein scaffold. rsc.org

Elucidation of Proton/Hydride Transfer Mechanisms

Role of Proline in Deuterium-Related Biological Phenomena

Beyond its use as a mechanistic probe, the interaction between proline and deuterium has been implicated in broader biological contexts, from the stability of proteins to the regulation of metabolic processes.

Proline exhibits a unique and remarkable ability to trap and retain deuterium. preprints.org Early research demonstrated that proline synthesized with a 17% deuterium enrichment retained 16.2% of its deuterium even after being boiled in 20% hydrochloric acid for 72 hours, a process that would typically allow for exchange with protons from the water. preprints.org This suggests that once deuterium is incorporated at the alpha-carbon of proline, it resists exchange, effectively sequestering the isotope. preprints.org

It has been proposed that this deuterium-trapping capability is exploited in biological systems. researchgate.netpreprints.org Proteins rich in proline, such as collagen, could act as sinks for deuterium. researchgate.net The high density of proline in collagen may facilitate the trapping of deuterium in the extracellular matrix, helping to maintain low deuterium levels within the cell, which could be important for protecting organelles like mitochondria from potential damage caused by deuterons. preprints.orgresearchgate.netpreprints.org

Peptidyl prolyl isomerases (PPIases) are enzymes that catalyze the slow cis-trans isomerization of the peptide bond preceding a proline residue, a crucial step in the folding of many proteins. cdnsciencepub.comresearchgate.net KIE studies using deuterated proline-containing substrates have been vital in understanding the mechanism of these enzymes.

For the PPIase Pin1, which is specific for phosphorylated serine/threonine-proline motifs, researchers used a peptide substrate labeled with deuterium at the proline residue (Pro-d₇). nih.govnih.gov They measured an inverse secondary KIE (kH/kD = 0.86 ± 0.08). nih.govnih.gov This inverse effect indicates a change in hybridization of the prolyl nitrogen from sp² toward sp³ in the rate-limiting transition state. nih.govnih.gov Furthermore, no significant solvent KIE was observed (kH₂O/kD₂O = 0.92 ± 0.12), suggesting that exchangeable protons are not directly involved in the mechanism. nih.govnih.gov These results strongly support a mechanism involving a simple, non-covalent "twisted amide" transition state for isomerization, rather than one involving nucleophilic attack. nih.govnih.gov Additionally, hydrogen-deuterium exchange (HDX) mass spectrometry studies on Pin1 show that binding of an inhibitor to the PPIase domain leads to profound changes in deuteration kinetics, reflecting significant alterations in the enzyme's conformational dynamics upon ligand binding. cdnsciencepub.comresearchgate.net

Interactive Table 2: Kinetic Isotope Effects in Pin1 PPIase Catalysis

| Isotopic Label | KIE Type | KIE Value (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Pro-d₇ Substrate | Secondary | 0.86 ± 0.08 | Rehybridization of prolyl nitrogen (sp² to sp³) in the transition state. | nih.gov, nih.gov |

Impact of Deuterium on Flavoprotein Catalysis and Redox Reactions

The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a substrate molecule like DL-proline is a powerful technique in mechanistic enzymology. This approach, centered on the kinetic isotope effect (KIE), provides profound insights into the transition states and rate-limiting steps of enzyme-catalyzed reactions. In the context of flavoproteins, which are enzymes that utilize a flavin cofactor (FAD or FMN) to catalyze a wide array of redox reactions, deuterated substrates such as this compound are instrumental in dissecting complex catalytic cycles. d-nb.info These cycles typically consist of two distinct half-reactions: a reductive phase where the flavin is reduced by an electron-donating substrate, and an oxidative phase where the reduced flavin is reoxidized. d-nb.info

Detailed research into flavoprotein catalysis, particularly the action of proline dehydrogenase, has leveraged the properties of deuterated proline to elucidate its reaction mechanism. Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is a flavin-dependent enzyme that catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C). nih.govnih.gov This process is a key step in proline catabolism and is linked to cellular redox balance and energy production. nih.govnih.gov

Studies on proline dehydrogenase from Mycobacterium tuberculosis have utilized isotopically labeled L-proline, specifically [2,5,5-²H₃]-L-proline, to probe the catalytic mechanism. nih.govnih.gov By comparing the reaction rates of the normal substrate (L-proline) with its deuterated counterpart, researchers can measure the primary KIE. A significant KIE, where the reaction is slower with the deuterated substrate, indicates that the cleavage of the carbon-deuterium (C-D) bond is part of the rate-determining step of the reaction. nih.gov

The investigation into M. tuberculosis proline dehydrogenase revealed a ping-pong kinetic mechanism, a characteristic feature of many flavoproteins. d-nb.infonih.gov The key findings from the kinetic isotope effect studies are summarized below:

| Kinetic Parameter | Isotope Effect Value | Interpretation |

| Steady-State KIEs | ||

| DV/Kpro | 5.6 ± 0.1 | Indicates that hydride transfer from proline to the FAD cofactor is the rate-limiting step of the reductive half-reaction. nih.gov |

| DV | 1.1 ± 0.2 | A small effect suggests that the overall reaction rate is not limited by the C-H bond cleavage step, but rather by the reoxidation of the reduced flavin (the oxidative half-reaction). nih.gov |

| Pre-Steady State KIE | ||

| Dkred | 5.2 | This large primary KIE on the rate of flavin reduction confirms that hydride transfer is indeed the rate-limiting event within the first half-reaction. nih.gov |

| Solvent Isotope Effect (SIE) | ||

| D₂OV/Kpro | 2.1 | A significant solvent isotope effect suggests the involvement of a proton transfer step in the reaction mechanism. nih.gov |

Furthermore, the combination of substrate and solvent isotope effects has been used to distinguish between a concerted and a stepwise mechanism for proline oxidation. nih.gov For proline dehydrogenase, the primary deuterium isotope effect was found to decrease in D₂O. nih.gov This result is consistent with a stepwise mechanism where a proton is first removed from the proline nitrogen, followed by the transfer of the hydride from the carbon. nih.gov This establishes that the hydride transfer occurs from the anionic form of the amino acid. nih.gov

常见问题

Q. What analytical techniques are critical for verifying the isotopic purity of DL-Proline-2-d1 in experimental setups?

Methodological Answer:

- Isotopic purity must be confirmed using nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium integration at the C2 position. For example, -NMR will show reduced proton signals at the deuterated site, while -NMR or mass spectrometry (MS) quantifies deuterium incorporation .

- Quantitative analysis should include comparison with non-deuterated DL-Proline controls to ensure minimal isotopic dilution during synthesis or storage .

Q. How does the deuteration at the C2 position influence DL-Proline's solubility and stability in biochemical assays?

Methodological Answer:

- Deuterium substitution alters hydrogen bonding dynamics, potentially reducing solubility in polar solvents (e.g., water) compared to non-deuterated proline. Stability tests under varying pH and temperature conditions are recommended to assess degradation rates .

- Experimental design should include parallel assays with DL-Proline and this compound to isolate isotopic effects on reaction kinetics or protein folding studies .

Q. What protocols ensure reliable storage and handling of this compound to prevent isotopic exchange or contamination?

Methodological Answer:

- Store at -20°C in airtight, desiccated containers to minimize hygroscopicity-driven isotopic exchange. Use inert atmospheres (e.g., nitrogen) during weighing .

- Pre-experiment validation via Fourier-transform infrared spectroscopy (FTIR) can detect moisture-induced deuteration loss .

Advanced Research Questions

Q. How can this compound be utilized to resolve contradictions in proline racemase enzyme mechanism studies?

Methodological Answer:

- Isotopic labeling enables tracking of stereochemical inversion during catalysis. Design stopped-flow experiments with this compound and monitor deuterium retention via chiral HPLC coupled with MS. Discrepancies in retention ratios may indicate competing mechanistic pathways (e.g., proton vs. deuterium transfer) .

- Data contradiction analysis: Compare kinetic isotope effects (KIEs) under varying pH conditions to differentiate rate-limiting steps .

Q. What are the challenges in synthesizing this compound with >98% isotopic enrichment, and how can side reactions be mitigated?

Methodological Answer:

- Challenges include deuterium scrambling during catalytic hydrogenation. Use deuterium gas (D) and palladium catalysts under controlled pressure to minimize side reactions .

- Post-synthesis purification via ion-exchange chromatography removes non-deuterated byproducts. Validate purity using high-resolution MS and isotopic dilution assays .

Q. How do isotopic effects of this compound impact its role in microbial growth media for metabolic flux analysis?

Methodological Answer:

- Design chemostat cultures with this compound as the sole nitrogen source. Track -labeling patterns in downstream metabolites (e.g., glutamate) via GC-MS to quantify flux redistribution .

- Advanced tip: Use -NMR to distinguish deuteration artifacts from true metabolic incorporation .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing discrepancies in deuterium retention data across replicate experiments?

Methodological Answer:

- Apply mixed-effects models to account for batch-to-batch variability in isotopic purity. Pairwise comparisons (e.g., Tukey’s HSD test) identify outliers in KIE measurements .

- Use principal component analysis (PCA) to isolate experimental variables (e.g., temperature, solvent) influencing deuteration stability .

Q. How can researchers validate the absence of isotopic interference in this compound-based protein NMR studies?

Methodological Answer:

- Conduct control experiments with -Proline and compare NOE (nuclear Overhauser effect) patterns. Deuterium-induced signal attenuation in specific residues confirms selective labeling .

- Advanced validation: Utilize -decoupled -NMR to suppress residual proton signals at the deuterated site .

Experimental Design Considerations

Q. What ethical and methodological safeguards are essential when using deuterated compounds in animal studies?

Methodological Answer:

Q. How should researchers address conflicting results in this compound’s role in osmoregulation pathways?

Methodological Answer:

- Reconcile contradictions by integrating transcriptomic data (RNA-seq) with isotopic tracer results. For example, upregulated proline dehydrogenase (PRODH) expression may explain unexpected deuterium loss in stressed cells .

- Triangulate findings using CRISPR-engineered microbial strains with proline auxotrophy to isolate isotopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。